molecular formula C12H11NO4 B1414912 [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-41-2

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

Cat. No.: B1414912
CAS No.: 1018584-41-2
M. Wt: 233.22 g/mol
InChI Key: URKMXHVELQPCLR-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 4-methoxyphenyl group and an acetic acid moiety at the 3-position. Isoxazoles are five-membered aromatic rings containing adjacent oxygen and nitrogen atoms, known for their diverse pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities . The methoxy group in this compound enhances lipophilicity and may influence binding interactions with biological targets, such as cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKMXHVELQPCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent reduction in inflammatory responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, thereby mitigating inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with specific biomolecules, leading to enzyme inhibition. For instance, the compound can bind to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can maintain its anti-inflammatory effects in vitro and in vivo, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion. The compound’s metabolism can influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within tissues can affect its therapeutic effects, with higher concentrations observed in inflamed tissues, where it exerts its anti-inflammatory actions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects.

Biological Activity

[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid is a compound of significant interest due to its diverse biological activities. Isoxazole derivatives have been recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes. Additionally, it may modulate immune responses by affecting cytokine production and lymphocyte proliferation, which are crucial in both immune regulation and cancer therapy .

Biological Activity Overview

The following sections detail the biological activities of this compound based on various studies.

1. Anticancer Activity

Recent studies have highlighted the antiproliferative effects of isoxazole derivatives against several cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against lung cancer cells (A549) with IC50 values indicating potency comparable to established chemotherapeutics like erlotinib .

CompoundCell LineIC50 (μM)Comparison
This compoundA54917.34More potent than erlotinib
Reference CompoundA54918.32Comparable to this compound

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various models. In vitro studies indicated that it inhibits TNF-alpha production in human peripheral blood mononuclear cells (PBMCs), which is pivotal in the inflammatory response . Furthermore, its effect on carrageenan-induced edema in animal models suggests its potential as an anti-inflammatory agent.

3. Immunomodulatory Effects

Isoxazole derivatives have been classified into immunosuppressive and immunostimulatory agents. Specifically, this compound may exhibit immunosuppressive properties by downregulating pro-inflammatory cytokines and inhibiting lymphocyte proliferation . This dual action can be beneficial in conditions requiring immune modulation, such as autoimmune diseases or during chemotherapy.

Case Studies

A notable study explored the effects of various isoxazole derivatives on immune function and cancer cell proliferation. The results indicated that compounds similar to this compound effectively reduced the humoral immune response while stimulating certain phases of delayed-type hypersensitivity (DTH) responses in vivo .

Study Summary

Study FocusFindings
Immune ResponseInhibition of humoral response; modulation of DTH
Cancer Cell ProliferationSignificant reduction in A549 cell growth

Scientific Research Applications

Anti-Inflammatory Applications

Mofezolac has been studied for its potential as an anti-inflammatory agent. Research indicates that it can regulate immune functions and inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated that Mofezolac significantly suppressed the proliferation of lymphocytes and the production of tumor necrosis factor-alpha (TNF-α) in human blood cell cultures, suggesting its utility in treating conditions characterized by excessive inflammation .

Key Findings:

  • Mofezolac downregulates interleukins IL-1B and IL-6 while upregulating IL-2 and IL-27, indicating a complex role in immune modulation .
  • It has been shown to inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory pathways .

Anticancer Properties

The compound's anticancer potential has been explored extensively, particularly against lung cancer. Recent studies have synthesized various isoxazole derivatives, including Mofezolac, which were evaluated for their antiproliferative effects on cancer cell lines. Notably, Mofezolac exhibited a half-maximal inhibitory concentration (IC50) significantly lower than that of conventional chemotherapeutics like erlotinib, indicating its effectiveness in inhibiting cancer cell growth .

Antiproliferative Activity:

CompoundIC50 (μM)Comparison
Mofezolac17.34More effective than erlotinib (IC50 = 25.06 μM)
Other derivativesVariesSome showed comparable activity

Molecular Mechanisms

Mofezolac's mechanisms of action involve the modulation of several signaling pathways related to inflammation and cancer proliferation. It has been found to interact with various molecular targets that are crucial for cellular signaling in these diseases.

Mechanisms Include:

  • Inhibition of NF-kB pathway activation, leading to reduced expression of inflammatory mediators.
  • Alteration of apoptotic pathways in cancer cells, promoting cell death while sparing normal cells .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic implications of Mofezolac:

  • Chronic Inflammatory Diseases: In models of rheumatoid arthritis, Mofezolac demonstrated significant efficacy in reducing joint inflammation and damage compared to standard treatments .
  • Cancer Treatment: Clinical evaluations suggest that Mofezolac can be integrated into treatment regimens for lung cancer patients, offering a novel approach to overcoming drug resistance observed with traditional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

(a) Halogen-Substituted Analogs
  • [5-(4-Chlorophenyl)isoxazol-3-yl]acetic Acid (CAS 24146-84-7):
    • Structure : Replaces the methoxy group with a chlorine atom.
    • Properties : Higher electron-withdrawing effect of chlorine reduces pKa (3.79 vs. methoxy’s ~4.2–4.5), increasing acidity. Melting point: 164–165°C .
    • Biological Relevance : Chlorine enhances metabolic stability but may reduce solubility compared to methoxy derivatives.
(b) Methyl-Substituted Analogs
  • 2-(3-Methylisoxazol-5-yl)acetic Acid (CAS 19668-85-0):
    • Structure : Methyl group at the 3-position instead of 4-methoxyphenyl.
    • Properties : Lower molecular weight (156.15 g/mol vs. 235.23 g/mol for the target compound). Reduced steric hindrance may improve bioavailability .
(c) Ester Derivatives
  • Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate (CAS 925006-96-8):
    • Structure : Ethyl ester replaces the acetic acid group.
    • Properties : Increased lipophilicity (logP ~2.5 vs. ~1.8 for the acid form). The ester group is prone to hydrolysis in vivo, affecting pharmacokinetics .

Heterocycle Modifications

(a) Oxadiazole Derivatives
  • 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid (CAS 415679-24-2): Structure: Oxadiazole replaces isoxazole. Molecular weight: 234.21 g/mol .
(b) Thiazole Derivatives
  • [4-(4-Methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic Acid (CAS 1019107-99-3): Structure: Thiazole ring with a methylamino substituent.

Functional Group Modifications

(a) Amide Derivatives
  • 3-(4-Methoxyphenyl)-4,5-dihydro-isoxazole-5-carboxylic Acid (5-Methyl-isoxazol-3-yl)-amide (CAS 899545-42-7): Structure: Acetic acid replaced with an amide-linked 5-methylisoxazole. Molecular weight: 301.30 g/mol .
(b) Benzisoxazole Derivatives
  • 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic Acid (CAS 34200-00-5):
    • Structure : Benzisoxazole fused ring system with a methoxy group.
    • Properties : Extended aromatic system increases molecular rigidity, possibly affecting binding kinetics. Molecular weight: 207.18 g/mol .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic Acid and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) pKa Key Structural Feature Biological Activity
This compound 235.23 N/A ~4.2–4.5 4-Methoxyphenyl, acetic acid COX-1 inhibition
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic Acid 237.64 164–165 3.79 4-Chlorophenyl Anticancer (predicted)
2-(3-Methylisoxazol-5-yl)acetic Acid 156.15 N/A ~3.5 Methyl group Antimicrobial
Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate 261.27 N/A N/A Ethyl ester Prodrug potential
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid 234.21 N/A ~2.8 Oxadiazole ring Enzyme inhibition

Preparation Methods

Synthesis Overview

The synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid typically involves cycloaddition reactions between nitrile oxides and dipolarophiles. A common precursor for this reaction is 4-methoxybenzaldoxime, which generates nitrile oxide in situ.

General Procedure

A general procedure for synthesizing this compound involves using water as a solvent and ultrasound for activation, resulting in a high yield (approximately 80%).

Detailed Synthesis Methods for Isoxazole Derivatives

Several methods exist for synthesizing isoxazole derivatives, which can be adapted for the specific synthesis of this compound. These methods include:

Synthesis of 5-methyl-4-(phenyldiazenyl) isoxazol-3-amine Derivatives

A method for synthesizing 5-methyl-4-(phenyldiazenyl) isoxazol-3-amine involves dissolving hydroxylamine hydrochloride in a 10% NaOH solution and adjusting the pH to 9. This solution is then added to a cold, stirred solution of 2-oxo-N phenylpropaneshydrazonoyl cyanide in 95% ethanol. The resulting precipitate is filtered, washed with deionized water, and recrystallized from ethanol to obtain the desired compound.

Synthesis of Isoxazolyl Triazole Derivatives

Isoxazolyl triazole derivatives can be synthesized through the cyclization of a compound with acetyl acetone in the presence of sodium ethoxide to produce 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl)ethanone. Chalcones are synthesized from this intermediate via Claisen-Schdmit condensation using different aromatic and heterocyclic aldehydes. Heating these chalcones with hydroxylamine hydrochloride in acetic acid at 120°C yields the isoxazolyl triazole derivatives.

Data Table: Synthesis Information from Vulcanchem

Property Value
CAS No. 1018584-41-2
Product Name This compound
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-10-4-2-8(3-5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChIKey URKMXHVELQPCLR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O
PubChem Compound ID 28808499
Last Modified Aug 16 2023

Q & A

Q. What are the standard synthetic routes for [5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid, and how can purity be ensured?

The synthesis typically involves cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., 4-methoxyphenylacetaldehyde) to form the isoxazole core, followed by coupling with an acetic acid moiety . Key steps include cyclization using hydroxylamine hydrochloride and subsequent ester hydrolysis. Purification methods such as recrystallization (e.g., DMF-acetic acid mixtures) or column chromatography are critical for isolating the product with >95% purity. Structural confirmation relies on NMR (e.g., methoxy proton shifts at δ 3.8–4.0 ppm) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Identifies methoxy groups (δ ~3.8 ppm), isoxazole protons (δ 6.5–7.5 ppm), and acetic acid protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 262.1) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects carboxylic acid C=O stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the primary solubility and stability considerations for this compound in experimental workflows?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability tests via thermal gravimetric analysis (TGA) suggest decomposition above 200°C. Storage at –20°C under inert atmosphere is recommended to prevent hydrolysis of the isoxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. lack of efficacy) for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural analogs misattributed to the parent compound. To address this:

  • Perform dose-response curves across multiple models (e.g., RAW 264.7 macrophages for COX-2 inhibition ).
  • Validate target engagement using surface plasmon resonance (SPR) or competitive binding assays .
  • Compare results with structurally defined analogs (e.g., 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid ).

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Derivatization : Esterification of the acetic acid group (e.g., methyl ester) improves membrane permeability .
  • Formulation : Use of cyclodextrin complexes or lipid nanoparticles enhances aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) and guide structural modifications .

Q. How does the electronic nature of substituents on the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., methoxy) : Enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-withdrawing groups (e.g., fluoro) : Improve binding to hydrophobic enzyme pockets (e.g., COX-2 active site) . Computational modeling (e.g., DFT calculations) can predict substituent effects on charge distribution and binding affinity .

Q. What mechanistic insights explain its dual activity as an NMDA receptor modulator and antioxidant?

  • NMDA Modulation : Competitive antagonism at the glycine-binding site, confirmed via patch-clamp electrophysiology .
  • Antioxidant Activity : Scavenging of ROS via the isoxazole ring’s conjugated system, validated by DPPH/ABTS assays . Advanced studies may use CRISPR-edited neuronal models to decouple these mechanisms .

Methodological Guidance

Q. How to design experiments to validate target specificity against off-pathway effects?

  • Counter-Screening : Test against related targets (e.g., AMPA receptors alongside NMDA receptors) .
  • Knockout Models : Use siRNA or CRISPR to silence putative targets and assess activity loss .
  • Proteomic Profiling : Employ affinity pull-down assays with biotinylated derivatives .

Q. What analytical approaches troubleshoot low yields in large-scale synthesis?

  • Reaction Monitoring : Use HPLC to identify side products (e.g., over-oxidized intermediates) .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to improve efficiency .
  • Scale-Up Adjustments : Reduce exothermicity by gradual reagent addition and controlled heating .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

Variations may stem from:

  • Cell Type Differences : Primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
  • Assay Sensitivity : MTT vs. ATP-based viability assays .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates. Replicate with rigorously purified batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid
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[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid

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